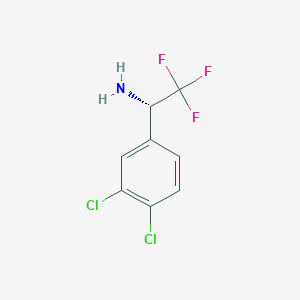
5-(6-chloropyridin-3-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-chloropyridin-3-yl)-1H-indazole: is a heterocyclic compound that features both pyridine and indazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole typically involves the reaction of 6-chloropyridin-3-amine with an appropriate indazole precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(6-chloropyridin-3-yl)-1H-indazole serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands and catalysts for various chemical reactions .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It is being investigated for its ability to interact with specific biological targets, such as enzymes and receptors, making it a candidate for the development of new pharmaceuticals .
Medicine: Research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. These properties make it a valuable scaffold for the design of new therapeutic agents .
Industry: In the materials science field, this compound is used in the development of new materials with unique electronic and optical properties. It is also explored for its potential use in the production of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
ICA-27243: A compound with a similar pyridine structure, known for its activity as a KCNQ2/Q3 channel activator.
6-Chloro-3-pyridineacetic acid: Another compound with a chloropyridine moiety, used in various chemical and biological applications.
Uniqueness: 5-(6-chloropyridin-3-yl)-1H-indazole is unique due to its combination of the indazole and chloropyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable molecule for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C12H8ClN3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
5-(6-chloropyridin-3-yl)-1H-indazole |
InChI |
InChI=1S/C12H8ClN3/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11/h1-7H,(H,15,16) |
Clave InChI |
YMHCGCMYFSRUQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)



![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)


![furo[2,3-f][1]benzofuran](/img/structure/B1506952.png)






